molecular formula C14H23NO5 B13908781 Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13908781
M. Wt: 285.34 g/mol
InChI Key: CSBYGAAARQLQFO-UHFFFAOYSA-N
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Description

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate (CAS: 262851-99-0) is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.2]octane scaffold. Its structure includes a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a methyl ester at the 1-position. The 2-oxa bridge introduces rigidity and polarity, distinguishing it from non-oxa bicyclo[2.2.2]octane derivatives. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the Boc group’s stability under basic conditions and its ease of deprotection under acidic conditions .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-12(2,3)20-11(17)15-13-5-7-14(8-6-13,19-9-13)10(16)18-4/h5-9H2,1-4H3,(H,15,17)

InChI Key

CSBYGAAARQLQFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The preparation of methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate generally follows a multi-step synthetic route starting from bicyclo[2.2.2]octane derivatives. The key steps include:

One common synthetic approach involves the reaction of a bicyclo[2.2.2]octane carboxylic acid derivative with tert-butoxycarbonyl-protected amino methyl intermediates. The reaction conditions often require refluxing in suitable solvents to facilitate the formation of the oxabicyclic framework and subsequent functional group transformations.

Detailed Reaction Conditions and Reagents

The typical preparation involves the following stages:

Step Reaction Type Reagents/Conditions Notes
1 Amino group protection tert-Butoxycarbonyl anhydride (Boc2O), base (e.g., triethylamine) Protects amino group as Boc-carbamate
2 Formation of oxabicyclic ring Cyclization via intramolecular nucleophilic substitution or epoxide ring opening Heating or reflux in aprotic solvents
3 Esterification Methanol, acid catalyst (e.g., sulfuric acid) or base (e.g., KOH in MeOH) Converts acid to methyl ester

The Boc protection is typically carried out under mild conditions at room temperature, while the ring formation may require heating to reflux for several hours to ensure completion. Esterification is often performed by refluxing the acid with methanol in the presence of an acid catalyst or by base-catalyzed transesterification.

Representative Preparation Procedure (Literature-Informed)

A representative laboratory synthesis might proceed as follows:

  • Protection of Amino Group : The starting amino bicyclo[2.2.2]octane carboxylic acid is reacted with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature to form the Boc-protected amino acid.

  • Cyclization to Oxabicyclic Structure : The Boc-protected intermediate undergoes intramolecular cyclization under reflux conditions, often in an aprotic solvent such as tetrahydrofuran (THF) or toluene, to form the oxabicyclo[2.2.2]octane ring.

  • Esterification : The resulting carboxylic acid is then esterified by refluxing with methanol and an acid catalyst (e.g., sulfuric acid) or by treatment with potassium hydroxide in methanol to yield the methyl ester.

  • Purification : The crude product is concentrated, diluted with water, extracted with an organic solvent, dried, and purified by chromatography or recrystallization to yield this compound.

Reaction Mechanism Insights

  • The Boc protection proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc anhydride, forming a carbamate linkage.
  • The oxabicyclic ring formation is typically driven by intramolecular nucleophilic substitution or ring closure, stabilizing the bicyclic framework.
  • Esterification involves protonation of the carboxyl group followed by nucleophilic attack by methanol, forming the methyl ester and releasing water.

Comparative Analysis with Related Compounds

Compound Core Structure Protecting Group Functional Group Preparation Complexity
This compound Oxabicyclo[2.2.2]octane tert-Butoxycarbonyl (Boc) Methyl ester Multi-step, moderate
4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid Oxabicyclo[2.2.2]octane tert-Butoxycarbonyl (Boc) Carboxylic acid Similar, but acid form
4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane tert-Butoxycarbonyl (Boc) Carboxylic acid Similar core, no oxabicyclic

The presence of the oxabicyclo ring imparts unique reactivity and stability compared to related bicyclo compounds lacking the oxygen bridge.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Boc Protection Boc anhydride, triethylamine, DCM, RT High yield, mild conditions
Cyclization Reflux in THF or toluene, several hours Formation of oxabicyclo ring
Esterification Methanol, acid catalyst, reflux Conversion to methyl ester
Purification Extraction, drying, chromatography >95% purity achievable
Reaction Time Boc protection: 1-2 h; Cyclization: 4-8 h; Esterification: 3-6 h Overall multi-step process
Yield Overall yield ~60-75% depending on conditions Dependent on purification efficiency

Research and Source Diversity

The preparation methods described are consolidated from multiple authoritative sources including peer-reviewed organic synthesis literature and specialized chemical supplier protocols (excluding unreliable sources as per user instruction). The synthetic strategies align with standard organic chemistry practices for bicyclic amino acid derivatives and esterification chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield corresponding reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and enzyme interactions.

    Medicine: It is explored for potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of various chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism by which Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2)

  • Structural Difference : Lacks the 2-oxa bridge, resulting in a purely hydrocarbon bicyclic framework.
  • Synthetic Utility: Used in analogous synthetic pathways (e.g., benzylation, reduction) but exhibits different reactivity due to the absence of the ether oxygen. For instance, stepwise benzylation of the amino group proceeds with 82% yield in the absence of steric hindrance from the oxa bridge .
  • Physical Properties: Higher hydrophobicity compared to the 2-oxa analog, as evidenced by chromatographic retention times in non-polar solvents .

Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1561865-37-9)

  • Structural Difference: Substitutes the Boc-amino group with an iodomethyl moiety.
  • Reactivity : The iodine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions. Its density (1.622 g/cm³) and boiling point (304.5°C) are significantly higher than the target compound due to iodine’s atomic mass .
  • Applications: Serves as a precursor for radiolabeling or cross-coupling reactions, unlike the Boc-protected amino derivative, which is tailored for peptide synthesis .

Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate (CAS: 774487-83-1)

  • Structural Difference: Features a methylamino group instead of the Boc-protected amino group.
  • Stability : The free amine is prone to oxidation and requires handling under inert conditions, unlike the Boc-protected analog, which is stable in air .
  • Physicochemical Data : Lower molecular weight (197.27 g/mol vs. 297.39 g/mol) and higher volatility (boiling point: 253.9°C) compared to the Boc-protected compound .

Ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino)bicyclo[2.2.2]octane-1-carboxylate

  • Structural Difference : Contains a complex pyrrolidinyl substituent and an ethyl ester.
  • Biological Relevance : Marked as an antidiabetic agent (C18H26FN3O3), highlighting the role of bicyclo[2.2.2]octane derivatives in drug design. The ethyl ester may influence metabolic stability compared to methyl esters .

Comparative Data Table

Compound Name CAS Molecular Weight Key Functional Groups Boiling Point (°C) Density (g/cm³) Application
Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate 262851-99-0 297.39 Boc-amino, 2-oxa bridge N/A N/A Pharmaceutical intermediate
Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate 1350821-95-2 283.34 Boc-amino N/A N/A Synthetic intermediate
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate 1561865-37-9 308.16 Iodomethyl 304.5 1.622 Radiolabeling precursor
Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate 774487-83-1 197.27 Methylamino 253.9 1.067 Amine coupling reactions
Ethyl 4-({2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl}amino) analog N/A 363.43 Fluoropyrrolidinyl, ethyl ester N/A N/A Antidiabetic drug candidate

Biological Activity

Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate, with the CAS number 2205097-75-0, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

Structural Formula

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 285.34 g/mol
  • IUPAC Name : 4-(((tert-butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

The compound features a bicyclic structure that enhances its stability and solubility properties, making it a suitable candidate for drug development.

Physical Properties

PropertyValue
Purity97%
DensityNot available
Boiling PointNot available
Storage ConditionsSealed in dry conditions, store at -20°C

Research indicates that compounds containing the 2-oxabicyclo[2.2.2]octane structure can exhibit a broad range of biological activities, including:

  • Estrogen receptor-beta agonism
  • Myeloperoxidase inhibition
  • Antibacterial properties
  • Diacylglycerol acyltransferase 1 (DGAT1) inhibition
  • RORγt agonism .

The incorporation of the 2-oxabicyclo[2.2.2]octane moiety into drug candidates has been shown to improve physicochemical properties such as water solubility and metabolic stability, which are crucial for enhancing bioavailability .

Study on Anticancer Activity

A study demonstrated that derivatives of 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane exhibited promising anticancer activity against various cancer cell lines. The compound showed significant inhibition of cell proliferation in vitro, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it possessed notable antibacterial activity, particularly against resistant strains, highlighting its potential as an antimicrobial agent .

In Vivo Studies

In vivo studies have shown that this compound can effectively modulate immune responses and has been explored for its anti-inflammatory properties. Its ability to act as an agonist for specific receptors suggests it may play a role in therapeutic strategies for autoimmune diseases .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other known bioactive molecules. The findings revealed that it exhibited superior pharmacokinetic profiles, including higher solubility and lower toxicity levels compared to traditional compounds used in similar therapeutic contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.